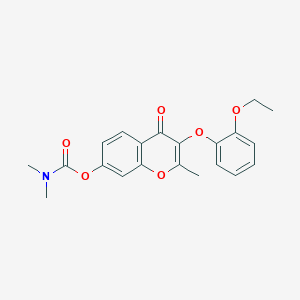

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Descripción

The compound 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate belongs to the coumarin-carbamate family, characterized by a chromen-4-one core substituted with a 2-ethoxyphenoxy group at position 3, a methyl group at position 2, and a dimethylcarbamate moiety at position 7. The dimethylcarbamate group is a recurring feature in bioactive molecules, often enhancing metabolic stability and target binding .

Propiedades

IUPAC Name |

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-5-25-16-8-6-7-9-17(16)28-20-13(2)26-18-12-14(27-21(24)22(3)4)10-11-15(18)19(20)23/h6-12H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQVAHJNZPKPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps. One common method starts with the preparation of 2-ethoxyphenol, which is then reacted with epichlorohydrin to form an intermediate. This intermediate undergoes further reactions, including cyclization and carbamate formation, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of phase-transfer catalysts to facilitate the reactions. For example, 2-ethoxyphenoxy and 1,2-dibromoethane can be used as starting materials, with a phase-transfer catalyst and mild dilute aqueous alkali to perform a substitution reaction . This method is advantageous due to its stable quality, mild reaction conditions, and low preparation cost.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .

Aplicaciones Científicas De Investigación

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It may be investigated for its therapeutic potential in treating various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Phenoxy Groups

Key structural analogs differ in the substituents on the phenoxy ring and carbamate groups. These variations significantly influence physicochemical properties and bioactivity:

*Estimated based on structural analogy to .

Key Observations:

- Ethoxy vs.

- Substituent Position: 2-substituted phenoxy derivatives (e.g., target compound) may exhibit distinct steric effects compared to 3- or 4-substituted analogs, altering binding to enzymes like cholinesterases .

Carbamate Modifications

- Dimethylcarbamate vs. Diethylcarbamate : Dimethylcarbamate (target compound) offers reduced steric hindrance and faster metabolic clearance compared to diethylcarbamate derivatives, which may exhibit prolonged activity due to slower hydrolysis .

Actividad Biológica

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the class of chromenone derivatives, characterized by its unique chromenone core structure. This compound has garnered interest in various fields, particularly for its potential biological activities, including antitumoral, antimicrobial, and antioxidative properties.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 371.39 g/mol. The compound features a chromenone core that allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 371.39 g/mol |

| IUPAC Name | This compound |

| CAS Number | To be determined |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. Research indicates that it may act as an inhibitor of certain enzymes linked to oxidative stress and inflammation pathways, potentially leading to therapeutic effects against diseases characterized by these conditions.

Antitumoral Activity

Studies have demonstrated that this compound exhibits significant growth inhibition against various tumor cell lines. The effectiveness was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

Case Study:

In a study assessing its cytotoxic effects on cancer cell lines, the compound showed an IC50 value of approximately 25 µM against breast cancer cells (MCF-7), indicating moderate to strong antitumoral activity.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Results indicated that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 500 to 1000 µg/mL.

Table: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | 1000 |

Antioxidative Activity

The antioxidative potential of the compound has been assessed through various assays measuring its ability to scavenge free radicals. The results indicate that it effectively reduces oxidative stress markers in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.